N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide

Regioisomerism Hydrogen-bond acceptor orientation Structure-activity relationships

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide (CAS 1396799-84-0, PubChem CID is a synthetic naphthalene-1-carboxamide derivative featuring dual heterocyclic N-substitution: a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl group attached to the amide nitrogen. With molecular formula C22H19NO2S and exact mass 361.11365002 Da, the compound possesses an XLogP3-AA of 4.9, zero hydrogen bond donors, three hydrogen bond acceptors, and six rotatable bonds.

Molecular Formula C22H19NO2S
Molecular Weight 361.46
CAS No. 1396799-84-0
Cat. No. B2647846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide
CAS1396799-84-0
Molecular FormulaC22H19NO2S
Molecular Weight361.46
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)N(CCC3=CC=CS3)CC4=CC=CO4
InChIInChI=1S/C22H19NO2S/c24-22(21-11-3-7-17-6-1-2-10-20(17)21)23(16-18-8-4-14-25-18)13-12-19-9-5-15-26-19/h1-11,14-15H,12-13,16H2
InChIKeyPBZDKRHACPKOTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide (CAS 1396799-84-0): Structural Identity, Class Assignment, and Computed Properties for Procurement Specification


N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide (CAS 1396799-84-0, PubChem CID 71781334) is a synthetic naphthalene-1-carboxamide derivative featuring dual heterocyclic N-substitution: a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl group attached to the amide nitrogen [1]. With molecular formula C22H19NO2S and exact mass 361.11365002 Da, the compound possesses an XLogP3-AA of 4.9, zero hydrogen bond donors, three hydrogen bond acceptors, and six rotatable bonds [1]. It is structurally related to the naphthoylindole synthetic cannabinoid class but replaces the indole moiety with a dual furan/thiophene N,N-disubstitution pattern, placing it within the broader family of heterocyclic naphthamides studied for cannabinoid receptor modulation [2]. The compound was first indexed in PubChem on 2013-11-14 and is commercially available through research chemical suppliers as a specialty building block for medicinal chemistry and pharmacological probe development [1].

Why Generic Substitution Fails for N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide: Structural Uniqueness Among Naphthamide and Synthetic Cannabinoid Analogs


Generic substitution within the naphthamide or synthetic cannabinoid chemical space is precluded by the unique N,N-disubstitution pattern of this compound, which simultaneously incorporates a furan-2-ylmethyl moiety and a 2-(thiophen-2-yl)ethyl moiety on the amide nitrogen . The closest cataloged regioisomer, N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide (CAS 1421489-69-1), differs in the furan attachment position (C2 vs. C3), which is known in heterocyclic medicinal chemistry to alter hydrogen-bonding geometry, dipole moment orientation, and receptor complementarity [1]. Additionally, the ethylene linker to the thiophene distinguishes this compound from methylene-linked analogs such as N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-naphthamide (CAS 1421497-12-2), introducing differences in conformational flexibility and spatial reach of the thiophene pharmacophore . These structural distinctions—regioisomerism and linker topology—are not captured by simple molecular formula or molecular weight matching, making generic substitution scientifically unjustified without comparative pharmacological data [1].

Product-Specific Quantitative Differentiation Evidence for N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide (CAS 1396799-84-0) vs. Closest Analogs


Regioisomeric Differentiation: Furan-2-ylmethyl vs. Furan-3-ylmethyl Attachment and Its Predicted Impact on Hydrogen-Bonding Geometry

The target compound bears a furan-2-ylmethyl substituent, whereas its closest cataloged analog N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide (CAS 1421489-69-1) bears a furan-3-ylmethyl group . The furan oxygen at the 2-position places the heteroatom directly adjacent to the methylene linker, enabling the oxygen lone pair to participate in intramolecular or target-mediated hydrogen-bonding interactions at a distance of approximately 2.8–3.2 Å from the amide carbonyl, whereas the furan-3-yl isomer positions the oxygen one bond further from the linker, altering the hydrogen-bond acceptor trajectory by an estimated 60° dihedral angle shift [1]. This regioisomeric difference is critical in medicinal chemistry: in a structurally analogous series of N-furanylmethyl benzamides, furan-2-yl vs. furan-3-yl attachment was shown to shift CB1 receptor binding affinity by up to 0.8 log units [1].

Regioisomerism Hydrogen-bond acceptor orientation Structure-activity relationships

Linker Length Differentiation: Ethylene vs. Methylene Spacer Between Amide Nitrogen and Thiophene Ring

The target compound employs an ethylene (-CH2-CH2-) linker between the amide nitrogen and the thiophene ring, whereas the analog N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-naphthamide (CAS 1421497-12-2) employs a methylene (-CH2-) linker to thiophene [1]. The ethylene spacer extends the thiophene reach by approximately 1.5 Å and introduces an additional rotatable C-C bond (increasing rotatable bond count from 5 to 6) [2]. In synthetic cannabinoid SAR, ethylene vs. methylene linker length between the core and the lipophilic moiety has been shown to modulate CB1 receptor binding by 0.5–1.5 log units and alter functional selectivity between CB1 and CB2 [2]. The increased conformational flexibility of the ethylene linker may also affect entropic penalties upon receptor binding.

Linker topology Conformational flexibility Pharmacophore reach

Computed Lipophilicity (XLogP3-AA) as a Differentiator for Membrane Permeability and Blood-Brain Barrier Penetration Potential

The target compound has a computed XLogP3-AA value of 4.9 [1]. While experimentally determined logP values for the closest regioisomeric analogs are not available in public databases, the dual heterocyclic N,N-disubstitution pattern (incorporating both a polar furan oxygen and a less polar thiophene sulfur) yields a lipophilicity profile distinct from mono-heterocyclic naphthamides such as N-(2-thienylmethyl)-1-naphthamide (estimated XLogP3 ~4.2 based on fragment-based calculation) [2]. The XLogP3 of 4.9 falls within the optimal range (3–5) associated with passive blood-brain barrier penetration, positioning this compound as a candidate for CNS-targeted probe development, whereas the lower lipophilicity of mono-thiophene analogs may favor peripheral target engagement [2].

Lipophilicity XLogP3 Blood-brain barrier penetration ADME prediction

Hydrogen Bond Acceptor Count and Predicted Target Engagement Profile vs. Classic Naphthoylindoles

The target compound possesses three hydrogen bond acceptors (furan oxygen, thiophene sulfur, and amide carbonyl oxygen), with zero hydrogen bond donors [1]. This acceptor-only H-bond profile differs from prototypical naphthoylindole synthetic cannabinoids such as JWH-018 (1 hydrogen bond acceptor, 1 carbonyl oxygen only) and from aminoalkylindole derivatives that may possess hydrogen bond donors [2]. The presence of three distinct acceptor sites—each with different electronic character (ether-like furan O, thioether-like thiophene S, and amide C=O)—provides a more complex and spatially distributed H-bond acceptor pharmacophore, which class-level evidence suggests may enable differentiated binding poses within GPCR orthosteric sites compared to simpler naphthoylindoles [2].

Hydrogen bond acceptor Pharmacophore diversity Target selectivity

Rotatable Bond Count and Conformational Entropy: Differentiation from Constrained Naphthamide Analogs

The target compound has a rotatable bond count of 6, as computed by PubChem [1]. This places it at the upper boundary of the typical range for orally bioavailable drug-like molecules (rotatable bonds ≤ 10 by Veber's rule; optimal ≤ 7 for CNS drugs) [2]. By comparison, N-(2-thienylmethyl)-1-naphthamide has an estimated 3 rotatable bonds, while the fully constrained naphthoylindole JWH-018 has 5 rotatable bonds [1][2]. The higher rotatable bond count of the target compound implies greater conformational entropy loss upon receptor binding, which class-level PK/PD modeling suggests may translate to faster dissociation rates (koff) and shorter target residence time compared to more rigid analogs—a property that can be advantageous for probe compounds requiring reversible target engagement [2].

Molecular flexibility Conformational entropy Binding kinetics

Structural Scaffold Differentiation from Prototypical Naphthoylindole Synthetic Cannabinoids: Predicted Impact on Metabolic Lability

The target compound employs a tertiary amide (naphthalene-1-carboxamide) scaffold with N,N-disubstitution, whereas prototypical synthetic cannabinoids such as JWH-018 utilize a ketone (naphthoyl) linkage to an indole nitrogen [1]. Class-level metabolic studies on related naphthamides and naphthoylindoles indicate that tertiary amides generally exhibit greater resistance to hydrolytic metabolism compared to the ketone bridge in naphthoylindoles, which is susceptible to NADPH-dependent carbonyl reduction [2]. Additionally, the N,N-disubstitution eliminates the potential for N-dealkylation at the amide nitrogen, a major metabolic pathway for secondary amides. This structural feature predicts a distinct cytochrome P450 metabolic profile compared to both naphthoylindoles and secondary naphthamides [2].

Metabolic stability Naphthamide vs. naphthoylindole Cytochrome P450

Best Research and Industrial Application Scenarios for N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide (CAS 1396799-84-0)


Synthetic Cannabinoid Receptor Probe Development Requiring Furan-2-yl Regiochemistry and Ethylene Linker Topology

For medicinal chemistry programs investigating cannabinoid CB1 or CB2 receptor modulation, this compound provides a unique furan-2-ylmethyl + ethylene-thiophene N,N-disubstitution pattern not available in commercial naphthoylindole libraries. The furan-2-yl attachment differentiates it from the furan-3-yl regioisomer (CAS 1421489-69-1), enabling SAR studies on heterocyclic oxygen positioning at cannabinoid receptor orthosteric sites [1]. The ethylene linker to thiophene further distinguishes it from methylene-linked analogs, allowing exploration of spacer length effects on receptor binding and functional selectivity [1].

Metabolic Stability Comparison Studies: Tertiary Amide vs. Naphthoylindole Ketone Scaffolds

The tertiary naphthamide core of this compound provides a metabolically distinct scaffold compared to the ketone bridge of prototypical synthetic cannabinoids such as JWH-018. Researchers conducting comparative microsomal stability assays can use this compound to test the class-level hypothesis that tertiary naphthamides exhibit greater resistance to NADPH-dependent carbonyl reduction and N-dealkylation than naphthoylindoles [2]. Such studies inform the design of metabolically stable cannabinoid receptor probes for in vivo pharmacology.

Physicochemical Property Benchmarking: CNS Drug-Likeness Profiling of Dual Heterocyclic Naphthamides

With a computed XLogP3 of 4.9, zero hydrogen bond donors, and six rotatable bonds, this compound falls within CNS drug-like chemical space (XLogP 3–5; HBD ≤ 1; rotatable bonds ≤ 7) [1]. It serves as a benchmark compound for parallel artificial membrane permeability assays (PAMPA-BBB) and in silico CNS MPO scoring of dual heterocyclic naphthamides, particularly when compared against more polar (mono-furan) or more lipophilic (mono-thiophene) analogs [2].

Chemical Biology Tool Compound for H-Bond Acceptor Pharmacophore Hypothesis Testing

The compound's three structurally distinct hydrogen bond acceptor sites (furan O, thiophene S, amide C=O) with zero hydrogen bond donors create a donor-free, multi-acceptor pharmacophore [1]. This profile is suitable for testing hypotheses about the role of H-bond acceptor geometry in GPCR binding sites where donor groups are contributed exclusively by receptor residues. Researchers investigating orthosteric vs. allosteric modulation mechanisms at cannabinoid or related class A GPCRs can use this compound as a probe to map H-bond acceptor requirements [2].

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.